Cas no 2171597-38-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidohexanoic acid)
2171597-38-7 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidohexanoic acid
CAS-nummer:2171597-38-7
MF:C26H32N2O5S
MW:484.607686042786
CID:5950722
PubChem ID:165581622
Update Time:2025-06-11
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidohexanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidohexanoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid
- EN300-1533273
- 2171597-38-7
-
- Inchi: 1S/C26H32N2O5S/c1-3-8-17(15-24(29)30)27-25(31)23(13-14-34-2)28-26(32)33-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23H,3,8,13-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
- InChI-sleutel: PLFOXAVBXJIJMG-UHFFFAOYSA-N
- LACHT: S(C)CCC(C(NC(CC(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 484.20319330g/mol
- Monoisotopische massa: 484.20319330g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 13
- Complexiteit: 668
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 130Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidohexanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1533273-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1533273-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1533273-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]hexanoic acid |
2171597-38-7 | 100mg |
$2963.0 | 2023-09-26 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidohexanoic acid Gerelateerde literatuur
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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